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Cpad

Pharmaceutical Manufacturing Tablet Formulation Powder Compaction

Poorly soluble drug candidates often fail due to low oral bioavailability and manufacturability issues. Cpad (CAS 55069-02-8) is a co-precipitated amorphous dispersion engineered to overcome these barriers. • Enhances kinetic solubility and oral bioavailability of BCS Class II/IV APIs. • Demonstrates superior compactibility over spray-dried dispersions, reducing tablet capping and lamination. • Enables high drug loading (up to 89 wt%) for smaller, patient-compliant tablets. Supplied as a stable, single-phase amorphous powder with consistent quality for preclinical through commercial manufacturing.

Molecular Formula C21H27N7O14P2
Molecular Weight 663.4 g/mol
CAS No. 55069-02-8
Cat. No. B10776801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpad
CAS55069-02-8
Molecular FormulaC21H27N7O14P2
Molecular Weight663.4 g/mol
Structural Identifiers
SMILESC1=CC(=[NH+]C(=C1)C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
InChIInChI=1S/C21H27N7O14P2/c22-18-12-20(25-6-24-18)28(7-26-12)21-16(32)14(30)11(41-21)5-39-44(36,37)42-43(34,35)38-4-10-13(29)15(31)17(40-10)8-2-1-3-9(27-8)19(23)33/h1-3,6-7,10-11,13-17,21,29-32H,4-5H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,17+,21-/m1/s1
InChIKeyLFERELMXERXKKQ-KMXXXSRASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Cpad for Bioavailability Enhancement


The designation 'Cpad' (CAS 55069-02-8) in pharmaceutical procurement contexts specifically refers to a Co-Precipitated Amorphous Dispersion (cPAD) [1]. This is not a discrete molecular entity but a class of advanced drug delivery materials manufactured via anti-solvent co-precipitation to stabilize an Active Pharmaceutical Ingredient (API) in its high-energy, amorphous state within a polymer matrix [2]. The core function of a cPAD is to enhance the kinetic solubility and oral bioavailability of poorly water-soluble drug candidates, a critical hurdle in modern drug development [3].

Co-precipitated amorphous dispersion (cPAD) designed for oral bioavailability enhancement of poorly water-soluble drug candidates.
Stabilizes high-energy amorphous API within a polymer matrix to support solubility and dissolution rate in formulation screening.
Supports manufacturing route assessment for thermally labile APIs or high-dose tablet programs where direct compression and size reduction are priorities.

Why Generic Amorphous Dispersions Cannot Substitute Cpad


Generic substitution between different amorphous solid dispersion (ASD) manufacturing routes, such as substituting a co-precipitated Cpad with a spray-dried dispersion (SDD), is technically unsound due to demonstrable differences in critical material attributes. Direct comparative studies reveal that while both methods may produce single-phase amorphous material [1], the resulting powders exhibit distinct differences in microstructure, particle size distribution, specific surface area, and bulk/tapped density [2]. Critically, these physicochemical variations directly translate to divergent downstream processability. For instance, Cpad powders manufactured via resonant acoustic mixing have been shown to possess superior compactibility compared to SDD materials [3]. Therefore, procurement decisions cannot be based on the amorphous nature of the material alone; the specific manufacturing process (co-precipitation vs. spray drying) is a key determinant of performance and manufacturability.

Cpad (Co-precipitated) Attribute
Spray Dried Dispersion (SDD) Substitution Concern
Distinct microstructure & surface area
May alter drug release kinetics if SDD replaces Cpad; inter-particle porosity and specific surface area differ between processes.
Higher reported compactibility
Compaction behavior may not transfer; SDD can increase tablet defect risk (capping/lamination) due to lower compactibility at identical composition.
High bulk density enabling direct compression
Bulk density and particle packing differ; SDD may limit achievable drug loading and tablet size reduction seen with Cpad hierarchical particles.

Quantitative Evidence: Cpad vs. Competing Technologies


Superior Powder Compactibility

In a direct head-to-head comparison using GDC-0810 (50% w/w drug loading with HPMC-AS), co-precipitated amorphous dispersion (cPAD) powder produced via resonant acoustic mixing demonstrated superior compactibility compared to an equivalent spray dried dispersion (SDD) material [1]. This indicates that tablets formed from Cpad are more resistant to fracturing under compression.

Powder Compactibility
Head-to-head
Cpad showed higher compactibility than SDD of identical composition (GDC-0810, 50% w/w HPMC-AS)
Supports tablet robustness evaluation; reduced fracture risk under compression.
Comparable compressibility; compactibility difference translates to manufacturing performance.
Pharmaceutical Manufacturing Tablet Formulation Powder Compaction

Higher Drug Loading in Final Dosage Form

A hierarchical particle approach utilizing Cpad allows for a significant increase in drug loading in the final dosage form compared to formulations using conventional spray dried material [1]. By incorporating the Cpad material into a matrix of water-soluble excipients, an alternative route is provided to elevate drug load, a process that typically leads to slower or incomplete release [2].

Drug Loading
Class-level
Cpad hierarchical particles enable higher drug loads in final dosage units vs. conventional SDD formulations
Supports high-dose formulator options; may reduce excipient burden.
Qualitative increase reported; formulation-dependent hierarchical particle approach.
Pharmaceutical Formulation High Drug Loading Bioavailability

Viable Alternative for Low-Tg APIs

For an API with a low glass transition temperature (Tg of ~12 °C), the spray drying process encountered significant hurdles, including the need for non-ideal solvents, safety concerns, low yields, and frequent process interruptions [1]. In contrast, an anti-solvent precipitation-based process to generate a co-precipitated amorphous dispersion (cPAD) was evaluated as a viable alternative [2]. Both approaches (spray drying with higher Tg polymers and co-precipitation) were found to achieve single-phase ASDs with comparable in vitro and in vivo bioperformance, but co-precipitation successfully circumvented the specific manufacturing issues posed by spray drying the low-Tg API [3].

Low-Tg API Feasibility
Class-level
Co-precipitation bypassed spray drying issues (solvent safety, low yield, interruptions) for a Tg ~12°C API with HPMCAS-L
Manufacturing route review for thermally sensitive compounds; comparable bioperformance to SDD.
Both processes gave single-phase ASD; Cpad avoided process failures.
Process Chemistry Low Tg API Amorphous Formulation

Equivalent In Vivo Pharmacokinetic Performance

Multiple independent studies confirm that the in vivo pharmacokinetic (PK) performance of co-precipitated amorphous dispersions (Cpad) is equivalent to that of spray-dried dispersions (SDD) of the same composition. In canine PK studies, Cpad and SDD formulations demonstrated comparable values for area under the curve (AUC), bioavailability, and maximum concentration (Cmax) [1]. This was further corroborated by another study showing comparable exposure in confirmatory canine PK studies for capsules comprised of conventional spray dried material and Cpad hierarchical particles with elevated drug load [2].

In Vivo PK Equivalence
Head-to-head
Comparable AUC, Cmax, and bioavailability between Cpad and SDD in canine PK studies (copovidone matrix)
Supports PK bridging in formulation selection; no exposure penalty observed.
Consistent across multiple studies; equivalent in vivo performance context.
Pharmacokinetics Bioavailability In Vivo Study

Significant Tablet Size Reduction via High Bulk Density

A Cpad manufacturing train combining co-precipitation and thin film evaporation (TFE) generates a high bulk-density material [1]. This material can be directly compressed into tablets at amorphous solid dispersion loadings up to 89 wt% [2]. Relative to formulated tablets containing a spray dried intermediate (SDI), this high loading and densification results in a greater than 60% reduction in tablet size [3].

Tablet Size Reduction
Head-to-head
>60% reduction
Supports swallowability and packaging assessments in high-dose development.
Direct compression of high bulk-density Cpad at up to 89 wt% ASD loading vs. SDI-based tablets.
Pharmaceutical Manufacturing Tablet Formulation Dosage Form Design

High-Impact Application Scenarios for Cpad


Enabling Oral Formulations for Thermally Labile Drugs

For lead compounds that exhibit low glass transition temperatures (Tg), conventional hot melt extrusion or spray drying manufacturing processes can be unfeasible due to thermal degradation or process failures. As demonstrated in comparative studies, Cpad technology provides a viable, alternative manufacturing route that bypasses these challenges to produce stable, single-phase amorphous dispersions with comparable bioperformance [1]. This application scenario is critical for drug discovery and early development teams seeking to advance thermally sensitive, poorly soluble molecules into preclinical and clinical studies.

Developing High-Drug-Load, Reduced-Size Oral Dosage Forms

In therapeutic areas requiring high doses (e.g., anti-infectives), the resulting pill burden can negatively impact patient compliance. The unique material properties of a high bulk-density Cpad, as generated through a co-precipitation and thin film evaporation (TFE) process, enable direct compression of tablets with ASD loadings up to 89 wt% [2]. This directly translates to a greater than 60% reduction in tablet size compared to spray-dried intermediate-based formulations [3]. This scenario is ideal for formulators aiming to create more patient-friendly, commercially competitive dosage units for high-dose APIs.

Streamlined Manufacturing with Enhanced Compactibility

During the tablet compression stage of commercial manufacturing, poor powder flow or compactibility can lead to significant production issues like capping and lamination, resulting in lost batches and increased costs. The demonstrated superior compactibility of Cpad material compared to spray dried dispersion (SDD) powder of the same composition offers a direct manufacturability advantage [4]. This scenario is particularly relevant for process chemists and manufacturing scientists tasked with developing robust, high-yield commercial production lines for amorphous drug products.

Accelerating Preclinical Toxicology Studies

Early-stage safety and toxicology studies require a rapid, contained process to generate amorphous material suitable for consistent dosing as a suspension. Cpad technology is specifically suited for this application, as it offers a streamlined process that achieves high recovery yields while ensuring material stability and pharmacokinetic comparability to spray dried materials [5]. This scenario is key for preclinical development teams who need to quickly and safely evaluate the toxicological profile of a poorly soluble drug candidate without delaying the project timeline.

Application
Selection Property
Validation Focus
Thermally labile API formulation studies
Low-Tg process viability
Manufacturability under thermal constraints; amorphous stability and bioperformance comparability
High-dose oral dosage form development
Bulk density and direct compression capability
Tablet size, drug loading verification, and swallowability assessment
Robust tablet manufacturing process
Powder compactibility profile
Compaction behavior, defect rate reduction, and high-yield production line fit
Preclinical toxicology enabling
Rapid, contained amorphous material generation
Material stability, recovery yield, and PK comparability to spray dried reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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